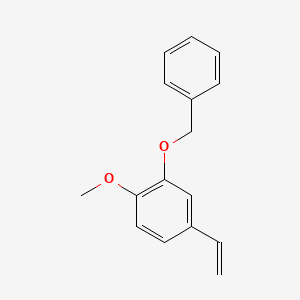

2-(Benzyloxy)-1-methoxy-4-vinylbenzene

描述

2-(Benzyloxy)-1-methoxy-4-vinylbenzene is an organic compound that features a benzene ring substituted with benzyloxy, methoxy, and vinyl groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-methoxy-4-vinylbenzene can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize palladium-catalyzed cross-coupling reactions due to their efficiency and scalability .

化学反应分析

Polymerization Reactions

MVP-Bz undergoes radical polymerization to form high-molecular-weight polymers:

-

Initiator : 2,2′-Azobis(2-methylpropionitrile) (AIBN, 1 mol%).

Polymer Properties :

| Property | P(MVP-Bz) |

|---|---|

| Mₙ (g/mol) | 12,000–15,000 (GPC) |

| Đ (Dispersity) | 1.8–2.2 |

| T₉ (°C) | 85–90 (DSC) |

Applications :

Derivatization Pathways

MVP-Bz serves as a precursor for tailored monomers:

(a) Hydrophilic Modification

-

Reaction : Alkylation with methyl bromoacetate (MeBrAc).

(b) Cross-Coupling Reactions

MVP-Bz participates in Pd-catalyzed Heck couplings:

Stability and Reactivity Considerations

-

Inhibition : Residual MVP (≤5%) acts as a radical inhibitor, requiring purification before polymerization .

-

Solvent Effects : Toluene outperforms polar solvents (e.g., DMF) in minimizing side reactions during polymerization .

Comparative Analysis of MVP Derivatives

| Derivative | Reactivity | Application |

|---|---|---|

| MVP-Bz | Radical polymerization | Hydrophobic polymers |

| MVP-AcOH | pH-responsive self-assembly | Drug delivery systems |

| MVP-AcOMe | Hydrolytic stability | Biodegradable coatings |

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis:

2-(Benzyloxy)-1-methoxy-4-vinylbenzene serves as a crucial intermediate in the synthesis of more complex organic molecules. It can be utilized in various synthetic pathways, including:

- Suzuki-Miyaura Coupling: This method is commonly employed for forming carbon-carbon bonds under mild conditions, making it suitable for synthesizing complex aromatic compounds.

- Oxidation and Reduction Reactions: The compound can undergo oxidation to yield aldehyde derivatives or reduction to form ethyl-substituted benzene derivatives .

Biological Research

Investigating Biological Activities:

Research into the biological properties of this compound has revealed potential interactions with biomolecules. Its functional groups may facilitate hydrogen bonding with enzymes and receptors, influencing various biological pathways . This property makes it a candidate for studies focused on enzyme interactions and biochemical assays.

Therapeutic Potential:

The compound is being explored for its potential therapeutic properties. As a building block for drug development, it may contribute to the creation of novel pharmaceuticals aimed at specific biological targets.

Industrial Applications

Production of Specialty Chemicals:

In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its ability to participate in polymerization reactions makes it valuable for creating polymers with tailored properties .

Biobased Monomer Development:

Recent studies have utilized derivatives of this compound as platform monomers for biobased materials. These materials are part of a broader effort to transition from petrochemical-based products to sustainable alternatives .

Case Studies

作用机制

The mechanism of action of 2-(Benzyloxy)-1-methoxy-4-vinylbenzene involves its interaction with various molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways . The vinyl group can undergo polymerization reactions, contributing to its utility in material science .

相似化合物的比较

Similar Compounds

2-Benzyloxy-1-methylpyridinium triflate: Similar in structure but contains a pyridine ring instead of a benzene ring.

2-Benzyloxy-1-methoxybenzene: Lacks the vinyl group, making it less reactive in certain polymerization reactions.

Uniqueness

2-(Benzyloxy)-1-methoxy-4-vinylbenzene is unique due to the presence of both benzyloxy and vinyl groups on the same benzene ring. This combination allows for a diverse range of chemical reactions and applications, particularly in the synthesis of complex organic molecules and materials .

生物活性

2-(Benzyloxy)-1-methoxy-4-vinylbenzene, also known as MVP-Bz, is a compound of interest in the field of organic chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of MVP-Bz, including its synthesis, pharmacological properties, and relevant case studies.

Synthesis of this compound

MVP-Bz can be synthesized through a series of reactions involving 2-methoxy-4-vinylphenol (MVP) as a precursor. The synthesis typically involves the use of benzyl bromide in the presence of a catalyst such as 18-crown-6 under reflux conditions. The yield of MVP-Bz can reach up to 90%, indicating an efficient synthetic route .

Pharmacological Properties

The biological activity of MVP-Bz has been explored in various studies, highlighting its potential therapeutic applications:

- Antioxidant Activity : MVP-Bz exhibits significant antioxidant properties, which are essential for protecting cells from oxidative stress. This activity is attributed to its ability to scavenge free radicals and reduce oxidative damage .

- Anti-inflammatory Effects : Studies have demonstrated that MVP-Bz can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. This mechanism may involve the modulation of signaling pathways associated with inflammation .

- Antimicrobial Activity : MVP-Bz has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. The compound's structure allows it to interact with microbial membranes, disrupting their integrity and leading to cell death .

Case Studies

Several studies have investigated the biological activity of MVP-Bz and its derivatives:

- In Vitro Studies : In a study assessing the cytotoxic effects of various phenolic compounds, MVP-Bz demonstrated low toxicity towards human cell lines while exhibiting significant antiproliferative effects on cancer cells. This selective toxicity suggests that MVP-Bz could be developed as a chemotherapeutic agent .

- Animal Models : Research utilizing animal models has shown that MVP-Bz can reduce tumor growth in xenograft models. The compound was administered at varying doses, revealing a dose-dependent response in inhibiting tumor proliferation .

- Mechanistic Insights : Investigations into the mechanism of action revealed that MVP-Bz may activate certain pathways involved in apoptosis and cell cycle regulation, further supporting its potential as an anticancer agent .

Data Table: Biological Activities of MVP-Bz

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(Benzyloxy)-1-methoxy-4-vinylbenzene, and how can reaction yields be optimized?

The synthesis typically involves multi-step protection and functionalization of phenolic precursors. For example, a four-step route starting from 4-methoxyphenol includes:

Acetylation of the hydroxyl group to form 4-methoxyphenyl acetate.

Bromination at the ortho position using N-bromosuccinimide (NBS) in acetonitrile to yield 3-bromo-4-methoxyphenyl acetate.

Hydrolysis of the acetyl group under basic conditions.

Benzyl protection with benzyl bromide to finalize the structure .

Optimization strategies:

- Use anhydrous conditions and inert atmospheres (N₂/Ar) during bromination to minimize side reactions.

- Monitor reaction progress via TLC or HPLC to terminate steps at optimal conversion.

- Purify intermediates via column chromatography or recrystallization to improve overall yield.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Single-crystal X-ray diffraction : Provides unambiguous confirmation of molecular geometry, as demonstrated for the structurally similar 4-benzyloxy-2-bromo-1-methoxybenzene (R factor = 0.055) .

- NMR spectroscopy :

- ¹H NMR : Look for characteristic splitting patterns (e.g., vinyl protons as doublets or triplets, aromatic protons with meta/para coupling).

- ¹³C NMR : Identify carbons adjacent to electron-withdrawing/donating groups (e.g., benzyloxy: δ ~70 ppm for CH₂; methoxy: δ ~55 ppm).

- HPLC-MS : Quantify purity and detect trace impurities using reverse-phase columns (C18) with UV/vis or MS detection .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent oxidation or moisture absorption .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with strong oxidizers or acids, which may degrade the vinyl or benzyloxy groups .

- Disposal : Follow institutional guidelines for halogenated organics, as brominated analogs are common in related syntheses .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?

- DFT Calculations : Model transition states for reactions like Heck coupling or Suzuki-Miyaura cross-coupling. Key parameters include:

- Electron density distribution (e.g., nucleophilic/electrophilic regions).

- Steric effects from the benzyloxy group, which may hinder catalyst access.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .

- In Silico Catalysis Screening : Use libraries of Pd, Ni, or Fe catalysts to predict regioselectivity in vinyl functionalization .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Case Study : If NMR data conflicts with expected splitting patterns (e.g., unexpected coupling constants):

- Isotopic Labeling : Introduce deuterium at specific positions to simplify spectral interpretation.

Q. How can the vinyl group in this compound be leveraged to synthesize complex heterocycles?

- Electrochemical Annulation : Utilize electrochemical setups to couple the vinyl group with amines or carbonyls, forming indoles or benzofurans. Example conditions:

- Diels-Alder Reactions : React the vinyl group with dienophiles (e.g., maleic anhydride) under thermal or Lewis acid catalysis (e.g., AlCl₃) to form six-membered rings .

Q. What are the challenges in scaling up the synthesis of this compound for bulk material studies?

- Key Issues :

- Exothermic Reactions : Bromination with NBS requires precise temperature control (<0°C) to avoid runaway reactions.

- Purification : Column chromatography is impractical at scale; switch to fractional distillation or crystallization.

- Process Optimization :

Q. Methodological Notes

属性

IUPAC Name |

4-ethenyl-1-methoxy-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-3-13-9-10-15(17-2)16(11-13)18-12-14-7-5-4-6-8-14/h3-11H,1,12H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPBQQYHFLQYBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60987909 | |

| Record name | 2-(Benzyloxy)-4-ethenyl-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60987909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68360-39-4 | |

| Record name | 2-(Benzyloxy)-4-ethenyl-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60987909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。